4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
Description
This pyrimidinecarbonitrile derivative features a chloro group at position 4, a (2,6-dichlorobenzyl)sulfanyl group at position 2, a phenyl group at position 6, and a carbonitrile moiety at position 5. Its molecular formula is C₁₈H₁₀Cl₃N₃S, with a molecular weight of 406.71 g/mol.
Properties
IUPAC Name |
4-chloro-2-[(2,6-dichlorophenyl)methylsulfanyl]-6-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl3N3S/c19-14-7-4-8-15(20)13(14)10-25-18-23-16(11-5-2-1-3-6-11)12(9-22)17(21)24-18/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZPFMKHOIGHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=C(C=CC=C3Cl)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301136144 | |
| Record name | 4-Chloro-2-[[(2,6-dichlorophenyl)methyl]thio]-6-phenyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301136144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341965-74-0 | |
| Record name | 4-Chloro-2-[[(2,6-dichlorophenyl)methyl]thio]-6-phenyl-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341965-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-[[(2,6-dichlorophenyl)methyl]thio]-6-phenyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301136144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dichlorobenzyl chloride with thiourea to form 2,6-dichlorobenzylthiourea. This intermediate is then reacted with 4-chloro-6-phenyl-5-pyrimidinecarbonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are generally proprietary and involve optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced catalysts and controlled environments to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfanyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Unfortunately, the provided search results do not offer specific applications or case studies for the compound "4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile." However, the search results do provide its basic chemical information:
Chemical Identity
- Name: this compound
- CAS Number: 339026-64-1 or 341965-74-0
- Molecular Formula:
- Molecular Weight: 406.7 g/mol
Chemical Structures and Identifiers
- SMILES: N#CC1=C(Cl)N=C(N=C1C=2C=CC=CC2)SCC=3C(Cl)=CC=CC3Cl
- InChI: InChI=1S/C18H10Cl3N3S/c19-14-7-4-8-15(20)13(14)10-25-18-23-16(11-5-2-1-3-6-11)12(9-22)17(21)24-18/h1-8H,10H2
- InChIKey: ANZPFMKHOIGHPF-UHFFFAOYSA-N
Related Compounds
- 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile: Molecular weight is 388.3 g/mol, Molecular Formula is . It has a PubChem CID of 135534060 .
Additional Information
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to key proteins .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural features and molecular properties of the target compound with its analogs:
Key Observations:
- Lipophilicity : The target compound’s dichlorobenzylsulfanyl group increases lipophilicity compared to analogs with methylsulfanyl or methoxy substituents. This may enhance membrane permeability but reduce aqueous solubility .
- Molecular Weight : The target compound’s higher molecular weight (406.71 vs. 261.73–369.90 g/mol) may influence pharmacokinetics, such as absorption and distribution .
Biological Activity
4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile (CAS Number: 341965-74-0) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens and its cytotoxic effects on cancer cell lines.
- Molecular Formula : C18H10Cl3N3S
- Molecular Weight : 406.72 g/mol
- CAS Number : 341965-74-0
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The introduction of halogen atoms, such as chlorine, has been shown to enhance antibacterial activity. For instance, studies on related compounds have demonstrated efficacy against gram-positive bacteria and mycobacterial strains.
| Compound | Activity Against | Reference |
|---|---|---|
| 4-Chloro-2-cinnamanilides | Staphylococcus aureus, MRSA | |
| 3,4-Dichlorocinnamanilides | Mycobacterium smegmatis, M. tuberculosis |
In comparative studies, derivatives of 4-chlorocinnamic acid showed promising results, with several compounds displaying submicromolar activity against resistant strains like MRSA. The structure-activity relationship (SAR) suggests that modifications can lead to enhanced potency.
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings indicate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells.
These results suggest that the compound may serve as a lead for the development of new anticancer agents.
Study 1: Antibacterial Efficacy
A study published in 2022 evaluated a series of pyrimidine derivatives for their antibacterial properties. Among these, the compound demonstrated significant activity against clinical isolates of MRSA and Enterococcus faecalis. The study highlighted the importance of the sulfanyl group in enhancing the compound's interaction with bacterial targets.
Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of pyrimidine derivatives, including our compound of interest. Results indicated that it inhibited cell proliferation in vitro and induced apoptosis in cancer cells through a mitochondrial pathway. The selectivity towards cancer cells was attributed to the compound's ability to disrupt metabolic pathways specific to tumor cells.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for introducing the (2,6-dichlorobenzyl)sulfanyl group into pyrimidinecarbonitrile derivatives?
- Methodology : Utilize 2,6-dichlorobenzyl bromide as a reactive electrophile in nucleophilic substitution reactions. For example, thiol-containing intermediates can react with 2,6-dichlorobenzyl bromide under mild alkaline conditions (e.g., Na₂CO₃ in DMSO) to form stable sulfanyl linkages. This approach minimizes side reactions compared to benzyl chloride derivatives .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation. Confirm regioselectivity using -NMR to verify substitution at the pyrimidine’s C2 position .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
- Methodology :
- X-ray crystallography : Resolve bond angles (e.g., S–C–C angles ~114.3°) and dihedral angles (e.g., pyrimidine-phenyl torsion ~179.0°) to confirm stereoelectronic effects .
- NMR : Use -NMR to distinguish carbon environments (e.g., nitrile carbon at ~115 ppm, aromatic carbons at 120–140 ppm) and -NMR to identify sulfanyl proton coupling patterns .
- Validation : Cross-reference crystallographic data (e.g., mean σ(C–C) = 0.003 Å) with computational models (DFT) to validate bond lengths and angles .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational docking results be resolved for this compound?
- Case Study : If NMR suggests a planar pyrimidine ring but docking predicts non-coplanar π-π interactions (e.g., 4.1–4.2 Å distances with Tyr201), perform variable-temperature NMR to assess conformational flexibility. Compare with molecular dynamics simulations to reconcile discrepancies .
- Experimental Design : Use polarized microscopy or DSC to detect polymorphism, which may explain divergent spectral and docking results .
Q. What strategies are recommended for evaluating enzyme inhibition mechanisms involving this compound?
- Methodology :
- Docking Studies : Model interactions with target enzymes (e.g., collagenase) using software like AutoDock Vina. Focus on hydrogen bonds (e.g., 1.96–2.20 Å with Gln215) and π-π stacking (4.1–4.3 Å with Tyr201) .
- Biochemical Assays : Measure IC₅₀ values via fluorescence-based assays. Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Data Interpretation : Correlate Gibbs free energy values (e.g., –6.4 to –6.5 kcal/mol) with experimental IC₅₀ to validate computational predictions .
Q. How can solubility challenges in biological assays be addressed for lipophilic derivatives of this compound?
- Methodology :
- Prodrug Design : Synthesize diester derivatives (e.g., 2,6-dichlorobenzyl esters) to enhance lipophilicity and cellular uptake. Confirm ester stability in PBS buffer (pH 7.4) .
- Nanoparticle Formulation : Use PEGylated liposomes to encapsulate the compound, improving aqueous dispersibility while retaining bioactivity .
Q. What reaction conditions minimize byproducts during the synthesis of halogenated pyrimidine derivatives?
- Optimization :
- Temperature Control : Conduct reactions at 0–25°C to suppress side reactions (e.g., C-alkylation of the pyrimidine ring) .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems (H₂O/DCM) .
- Analytical Tools : Use GC-MS or LC-MS to detect and quantify byproducts (e.g., over-alkylated species) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
